molecular formula C17H13F2N3O3 B2402658 Ethyl 5-(2,6-difluorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396560-77-2

Ethyl 5-(2,6-difluorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No. B2402658
CAS RN: 1396560-77-2
M. Wt: 345.306
InChI Key: XOKPVUVUKJVTOS-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidine derivatives are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and have attracted attention in material science due to their significant photophysical properties .


Synthesis Analysis

A variety of novel disubstituted 2- (alknyl, aryl and arylamine)-6-alkynylpyrazolo [1,5-a]pyrimidine derivatives was prepared via sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo [1,5-a]pyrimidine . The regio-controlled Sonogashira-type coupling of 3 with a wide range of terminal alkynes proceeded smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions, followed by the subsequent introduction of alkynyl, aryl or arylamine groups at the C2-position via the Sonogashira, Suzuki–Miyaura and Buchwald–Hartwig coupling reactions .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . Its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include site-selective cross-coupling reactions . The regio-controlled Sonogashira-type coupling of 3 with a wide range of terminal alkynes proceeded smoothly with excellent selectivity in favor of the C6-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, one compound was reported as a yellow solid with a melting point of 161–163 ºC .

Scientific Research Applications

Imaging and Diagnostic Applications

Quantitative Imaging of 5-HT(1A) Receptor Binding : One study discussed the use of a related compound, 4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-[(18)F]fluorobenzamido]ethylpiperazine ([(18)F]p-MPPF), for imaging 5-HT(1A) receptors in the brain. This research highlights the potential of fluorobenzamido derivatives in neuroimaging, suggesting that similar compounds might be used for quantitative analysis of receptor distribution in human brain studies (Passchier et al., 2000).

Environmental Monitoring and Health Impact Studies

Exposure to Organophosphorus and Pyrethroid Pesticides : Research on the exposure of children to organophosphorus and pyrethroid pesticides in South Australia highlighted the widespread chronic exposure and its potential health impacts. This context implies the relevance of chemical analysis and environmental monitoring in assessing public health risks, suggesting that compounds with analytical or binding capabilities might be useful in detecting and quantifying environmental pollutants (Babina et al., 2012).

Chemopreventive Applications

Ellagitannins Metabolism and Biomarker Identification : A study on the metabolism of ellagitannins from strawberries, raspberries, walnuts, and oak-aged wine in humans identified biomarkers of human exposure to dietary polyphenols. Such research underlines the interest in discovering and applying chemical compounds that can serve as biomarkers for dietary intake and potential health effects, offering insight into how similar compounds could be explored for their chemopreventive properties or as biomarkers in nutritional studies (Cerdá et al., 2005).

Toxicology and Safety Assessments

Toxic Encephalopathy and Methemoglobinemia Cases : The case of toxic encephalopathy and methemoglobinemia after exposure to 5-amino-2-(trifluoromethyl)pyridine points to the critical need for chemical safety assessments and toxicological studies. It demonstrates the importance of research into the toxic effects of specific compounds and their mechanisms of action to ensure workplace safety and public health (Tao et al., 2022).

Future Directions

The promising results from the synthesis of pyrazolo[1,5-a]pyrimidine derivatives allow for further use and diversification of this chemically and biologically interesting scaffold . This could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

properties

IUPAC Name

ethyl 5-[(2,6-difluorobenzoyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O3/c1-2-25-17(24)11-9-20-22-7-6-10(8-14(11)22)21-16(23)15-12(18)4-3-5-13(15)19/h3-9H,2H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKPVUVUKJVTOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=C(C=CC=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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